molecular formula C10H10FNO2 B12236467 1-(3-Fluorobenzoyl)azetidin-3-ol

1-(3-Fluorobenzoyl)azetidin-3-ol

Cat. No.: B12236467
M. Wt: 195.19 g/mol
InChI Key: DVHUPRZENLGRHM-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-ol typically involves the reaction of 3-fluorobenzoyl chloride with azetidin-3-ol under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluorobenzoyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The azetidine ring’s strained structure also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol
  • 1-(3-Chlorobenzoyl)azetidin-3-ol
  • 1-(3-Methylbenzoyl)azetidin-3-ol

Uniqueness

1-(3-Fluorobenzoyl)azetidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(3-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHUPRZENLGRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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